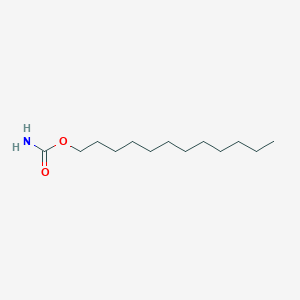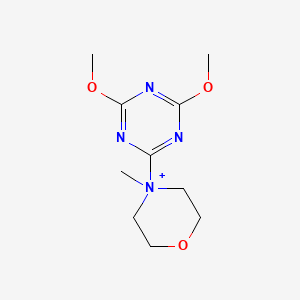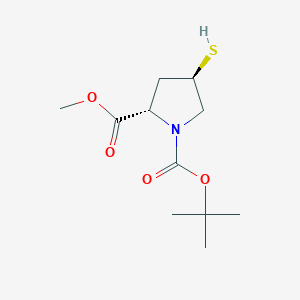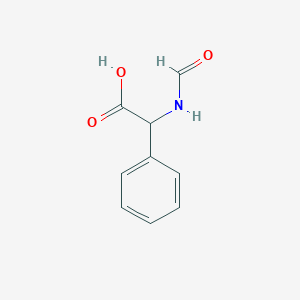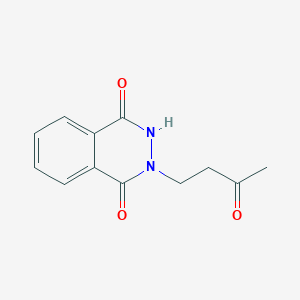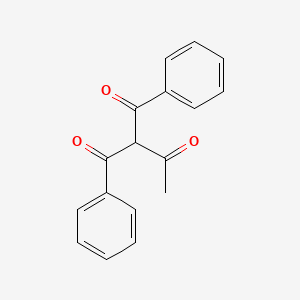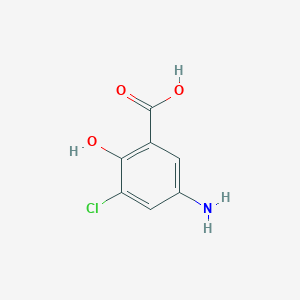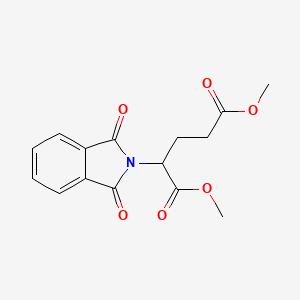
Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate is a chemical compound that belongs to the class of isoindoles. Isoindoles and their derivatives are known for their wide range of applications in pharmaceuticals, dyes, and polymers
Preparation Methods
The synthesis of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate can be achieved through several methods. One common method involves the reaction of N-hydroxyphthalimide with dimethyl acetylenedicarboxylate in an acetone-water mixture at low temperatures . The reaction mixture is stirred and allowed to warm to room temperature, resulting in the formation of the desired product. The yield of this reaction is typically high, around 91%, and the product can be purified by recrystallization from ethyl acetate-light petroleum ether mixture .
Chemical Reactions Analysis
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. Additionally, it finds applications in the dye and polymer industries due to its structural properties .
Mechanism of Action
The mechanism of action of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate involves its interaction with specific molecular targets. As a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of certain neurological disorders .
Comparison with Similar Compounds
Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate can be compared with other isoindole derivatives such as dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate and dimethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate make it particularly useful in certain applications, such as its potential use as a monoamine oxidase inhibitor .
Properties
CAS No. |
39739-04-3 |
|---|---|
Molecular Formula |
C15H15NO6 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
dimethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C15H15NO6/c1-21-12(17)8-7-11(15(20)22-2)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
AGWBTFOIAUGNNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
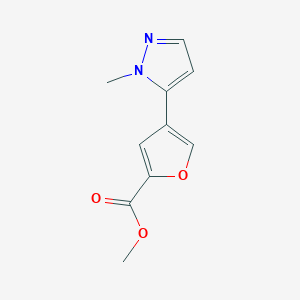
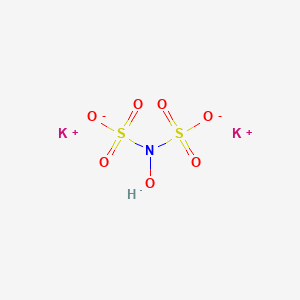
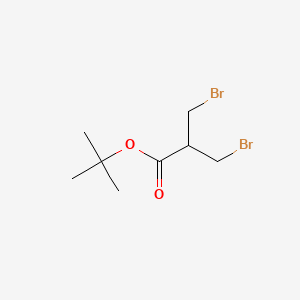
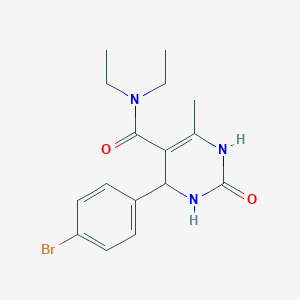
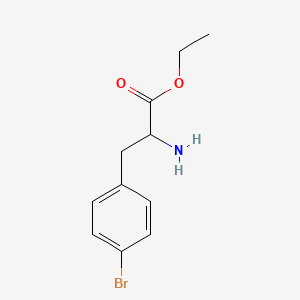
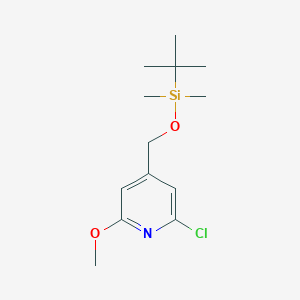
![methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate](/img/structure/B8763843.png)
